2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C19H14Cl2N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a phenoxyphenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The pyridine ring is then chlorinated at positions 2 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is introduced at position 3 through a reaction with an appropriate amine.
Phenoxyphenyl Substitution: The final step involves the substitution of the nitrogen atom with a phenoxyphenyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atoms and phenoxyphenyl group can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-methyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
- 2,6-dichloro-N-methyl-N-(4-chlorophenyl)pyridine-3-carboxamide
- 2,6-dichloro-N-methyl-N-(4-fluorophenyl)pyridine-3-carboxamide
Uniqueness
2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-23(19(24)16-11-12-17(20)22-18(16)21)13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMRYMQUVGBZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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